molecular formula C13H18ClN3 B1480908 1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-12-5

1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480908
CAS No.: 2098030-12-5
M. Wt: 251.75 g/mol
InChI Key: UGJADQPJMAWBLR-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide spectrum of biological activity , including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties . Therefore, it’s plausible that this compound could interact with multiple targets within the body.

Mode of Action

It’s known that pyrazole compounds can interact with their targets in various ways, leading to different physiological changes . For instance, some pyrazole compounds can inhibit certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Given the broad biological activity of pyrazole compounds , it’s likely that this compound could influence multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the wide range of biological activities associated with pyrazole compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to therapeutic effects in neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, by binding to acetylcholinesterase, this compound inhibits its activity, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as improved cognitive function and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of this compound to more hydrophilic metabolites . These metabolites are then conjugated with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a significant role in directing it to specific organelles . For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclohexylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJADQPJMAWBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.